S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt
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Overview
Description
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt: is an organic compound that belongs to the class of sulfurothioates. It is characterized by the presence of a methoxybenzyl group attached to a sulfur atom, which is further bonded to a hydrogen sulfurothioate group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt typically involves the reaction of 4-methoxybenzyl alcohol with a sulfur-containing reagent. One common method is the reaction of 4-methoxybenzyl alcohol with thionyl chloride to form 4-methoxybenzyl chloride, which is then reacted with sodium hydrogen sulfide to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is used as a protecting group in organic synthesis. It helps in temporarily masking reactive functional groups during multi-step synthesis .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfur-containing structure may contribute to the pharmacological activity of drug candidates.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt involves its ability to undergo various chemical transformations. The methoxybenzyl group can stabilize intermediates during reactions, while the sulfur atom can participate in redox reactions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
- S-(4-Methylbenzyl) O-hydrogen sulfurothioate, sodium salt
- S-(4-Methoxybenzyl) O-hydrogen sulfurothioate
Uniqueness: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the sulfur atom and affect the overall reactivity of the compound .
Properties
Molecular Formula |
C8H10NaO4S2+ |
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Molecular Weight |
257.3 g/mol |
IUPAC Name |
sodium;1-methoxy-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1 |
InChI Key |
NQNREJCVVOOGQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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